molecular formula C12H12N2O2 B177798 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde CAS No. 162468-77-1

1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B177798
CAS RN: 162468-77-1
M. Wt: 216.24 g/mol
InChI Key: NESSLHBKUFIHKU-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “4-methoxybenzyl” part suggests the presence of a benzyl group with a methoxy group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a related compound, “1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea”, was synthesized in seven steps starting from commercially available methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of aromatic compounds, aldehydes, and ethers. For instance, the benzyl group might undergo electrophilic aromatic substitution, and the aldehyde group might undergo nucleophilic addition .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential therapeutic applications, future research might focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)8-14-11(9-15)6-7-13-14/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESSLHBKUFIHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438218
Record name 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162468-77-1
Record name 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-methoxy-benzyl)-1H-pyrazole-3-carbaldehyde: Sodium hydride, 60% in oil (0.229 g, 5.72 mmol), was suspended in DMF (5 mL) at 0° C. under nitrogen with stirring. A solution of 1H-pyrazole-3-carbaldehyde (0.5 g, 5.20 mmol) in DMF (5 mL) was added over 5-10 minutes via syringe. The resulting mixture was stirred at 0-5° C. for 10-15 min followed by addition of 4-methoxybenzyl chloride (0.815 mL, 5.98 mmol). Stirring was continued overnight allowing ice bath to melt and the reaction to assume rt. The reaction mixture was diluted with water and extracted 3× with EtOAc. The combined extracts were washed with water and brine, then dried over anhydrous sodium sulfate, filtered and evaporated. The residue was dissolved in methylene chloride and charged to a 120 g silica gel cartridge which was eluted with a 30 min gradient from 0-40% EtOAc in hexane. The major product was 1-(4-methoxybenzyl)-1H-pyrazole-3-carbaldehyde (0.768 g, 68.3%) which was obtained as a colorless oil. 1HNMR (500 MHz, CDCl3) δ: 9.99 (1 H, s), 7.38 (1 H, s), 7.22 (2 H, d, J=8.2 Hz), 6.90 (2 H, d, J=8.8 Hz), 6.80 (1 H, d, J=2.7 Hz), 5.32 (2 H, s), 3.81 (3 H, s). Evaporation of the fractions from the minor peak yielded 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde as a crystalline solid (0.138 g, 12.26%). 1HNMR (500 MHz, CDCl3) δ: 9.85 (1 H, s), 7.59 (1 H, d, J=2.2 Hz), 7.26 (2 H, d, J=8.8 Hz), 6.91 (1 H, d, J=2.2 Hz), 6.83 (2 H, d, J=8.8 Hz), 5.67 (2 H, s), 3.77 (3 H, s).
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oil
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